o-Toluoyl-5-hydroxy Omeprazole Sulfide
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Overview
Description
Preparation Methods
The synthesis of o-Toluoyl-5-hydroxy Omeprazole Sulfide involves several steps, typically starting with the preparation of the core omeprazole structureSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity . Industrial production methods may involve optimization of these conditions to scale up the synthesis while maintaining the quality of the compound.
Chemical Reactions Analysis
o-Toluoyl-5-hydroxy Omeprazole Sulfide undergoes various chemical reactions, including:
Oxidation: This reaction can convert the sulfide group to a sulfoxide or sulfone, depending on the oxidizing agent and conditions used.
Reduction: The compound can be reduced to remove the hydroxyl group or to convert the sulfoxide back to a sulfide.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, introducing different functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
o-Toluoyl-5-hydroxy Omeprazole Sulfide has several scientific research applications:
Biology: The compound can be used to investigate the biological pathways and mechanisms of action of omeprazole and its metabolites.
Medicine: Research involving this compound can contribute to the development of new drugs and therapies based on omeprazole derivatives.
Mechanism of Action
The mechanism of action of o-Toluoyl-5-hydroxy Omeprazole Sulfide involves its role as an intermediate in the metabolism of omeprazole. Omeprazole is a proton pump inhibitor that reduces gastric acid secretion by inhibiting the H+/K+ ATPase enzyme in the stomach lining. The hydroxylation and other modifications of omeprazole sulfide can affect its binding affinity and activity, providing insights into the molecular targets and pathways involved in its pharmacological effects.
Comparison with Similar Compounds
o-Toluoyl-5-hydroxy Omeprazole Sulfide can be compared with other similar compounds, such as:
Omeprazole: The parent compound, which is widely used as a proton pump inhibitor.
Lansoprazole: Another proton pump inhibitor with a similar mechanism of action but different chemical structure.
Properties
IUPAC Name |
[4-methoxy-6-[(6-methoxy-1H-benzimidazol-2-yl)sulfanylmethyl]-5-methylpyridin-3-yl]methyl 2-methylbenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O4S/c1-15-7-5-6-8-19(15)24(29)32-13-17-12-26-22(16(2)23(17)31-4)14-33-25-27-20-10-9-18(30-3)11-21(20)28-25/h5-12H,13-14H2,1-4H3,(H,27,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQJIZEQSBXNIDM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)OCC2=CN=C(C(=C2OC)C)CSC3=NC4=C(N3)C=C(C=C4)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20676165 |
Source
|
Record name | (4-Methoxy-6-{[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]methyl}-5-methylpyridin-3-yl)methyl 2-methylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20676165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
463.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
120003-78-3 |
Source
|
Record name | (4-Methoxy-6-{[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]methyl}-5-methylpyridin-3-yl)methyl 2-methylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20676165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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